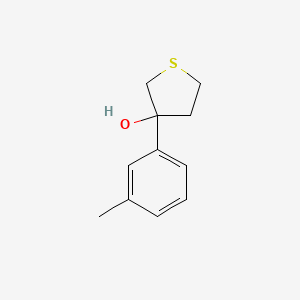

3-(3-Methylphenyl)thiolan-3-ol

Descripción

3-(3-Methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group and a 3-methylphenyl moiety at the 3-position. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol (inferred from its structural isomer in ) . This compound is classified as a 5-membered heterocycle and has been cataloged as a specialty chemical, though commercial availability is currently listed as "discontinued" by suppliers such as CymitQuimica .

Propiedades

IUPAC Name |

3-(3-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11/h2-4,7,12H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEHHSCPEFUPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)thiolan-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenyl and thiol precursors.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiolan ring.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylphenyl)thiolan-3-ol may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Sulfides.

Substitution Products: Thiol derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-(3-Methylphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparación Con Compuestos Similares

Structural Isomers: Positional Methyl Substitution

The positional isomer 3-(2-Methylphenyl)thiolan-3-ol (CAS 1517245-86-1) shares the same molecular formula (C₁₁H₁₄OS ) and core structure but differs in the methyl group’s position on the phenyl ring (ortho vs. para). Key differences include:

The ortho-substituted isomer may exhibit reduced solubility or altered reactivity due to steric interactions between the methyl group and the thiolane ring .

Simplest Analog: 3-Methylthiolane

3-Methylthiolane (CAS 4740-00-5) lacks the hydroxyl and phenyl groups, serving as a simpler analog. Key contrasts include:

The phenyl and hydroxyl groups in 3-(3-Methylphenyl)thiolan-3-ol likely increase its polarity and boiling point compared to 3-Methylthiolane, though experimental data are lacking .

Sulfanyl Alcohol Derivatives

Compounds like 3-methyl-3-sulfanylhexan-1-ol () share the hydroxyl and sulfur moieties but differ in backbone structure. These sulfanyl alkanols are synthesized via benzylsulfanyl intermediates and exhibit distinct mass spectral profiles (e.g., EI-MS fragments at m/z 146, 103, 85) . Unlike 3-(3-Methylphenyl)thiolan-3-ol, they lack aromaticity, which may reduce their stability in oxidative environments .

Thiophene-Containing Analogs

Ethinyl estradiol-related compounds (), such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, feature thiophene rings instead of phenyl groups. Thiophene’s electron-rich nature enhances π-π interactions but reduces hydrophobicity compared to phenyl-substituted analogs . This suggests that 3-(3-Methylphenyl)thiolan-3-ol may exhibit stronger lipid solubility, favoring membrane permeability in biological systems.

Actividad Biológica

3-(3-Methylphenyl)thiolan-3-ol is an organic compound with notable biological activity, primarily due to its thiol group and unique structural features. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 198.30 g/mol

- Structure : Characterized by a thiolan ring attached to a 3-methylphenyl group, which enhances its reactivity and interaction with biological systems.

The biological activity of 3-(3-Methylphenyl)thiolan-3-ol is largely attributed to its ability to form covalent bonds with biomolecules, particularly proteins and enzymes. The thiol group can undergo oxidation and reduction reactions, allowing it to interact with various molecular targets, potentially modulating their activity. This interaction can lead to significant biological effects, including:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.

Research Findings and Case Studies

Recent studies have highlighted the biological potential of 3-(3-Methylphenyl)thiolan-3-ol:

- Antioxidant Activity : A study demonstrated that compounds similar to 3-(3-Methylphenyl)thiolan-3-ol showed significant antioxidant activities in vitro, indicating potential protective effects against oxidative damage .

- Antimicrobial Effects : Research indicated that derivatives of thiol compounds possess antimicrobial properties. In vitro assays revealed that these compounds could inhibit the growth of various bacterial strains .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound can interact with specific enzymes involved in metabolic pathways, potentially altering their function .

Data Table of Biological Activities

Applications in Medicinal Chemistry

The unique properties of 3-(3-Methylphenyl)thiolan-3-ol position it as a valuable compound in drug development:

- Precursor in Drug Synthesis : Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Potential Therapeutic Uses : Given its biological activities, there is potential for applications in treating conditions related to oxidative stress and infections.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.